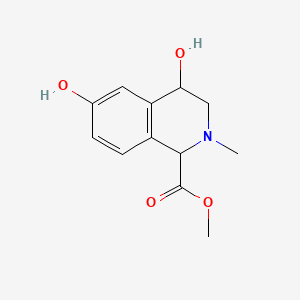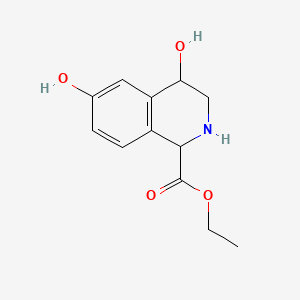
4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid ethyl ester is a complex organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of hydroxyl groups and the isoquinoline core makes this compound a valuable scaffold for the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid ethyl ester typically involves a combination of classical organic reactions. One common method is the Petasis reaction, followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core through cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the isoquinoline core allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of certain pathways, such as those involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
6,7-Dihydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid: This compound shares a similar structure but differs in the position of the hydroxyl groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: This compound has methoxy groups instead of hydroxyl groups, leading to different chemical properties and biological activities
Uniqueness: The unique combination of hydroxyl groups and the isoquinoline core in 4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid ethyl ester provides it with distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials.
Propriétés
Numéro CAS |
23824-30-8 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
ethyl 4,6-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
InChI |
InChI=1S/C12H15NO4/c1-2-17-12(16)11-8-4-3-7(14)5-9(8)10(15)6-13-11/h3-5,10-11,13-15H,2,6H2,1H3 |
Clé InChI |
OAYKONALAFMHSQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C2=C(C=C(C=C2)O)C(CN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)


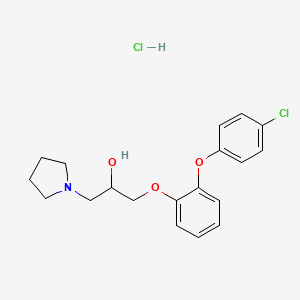
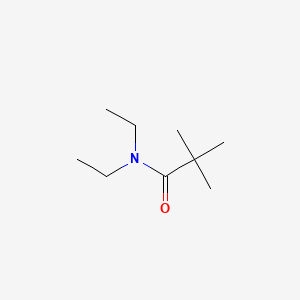
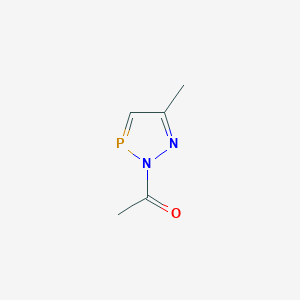
![4,18-dioxa-9,14,23,28-tetrazaheptacyclo[15.11.0.03,15.05,13.07,11.019,27.021,25]octacosa-1(28),2,5(13),6,11,14,16,19(27),20,25-decaene-8,10,22,24-tetrone](/img/structure/B14690267.png)
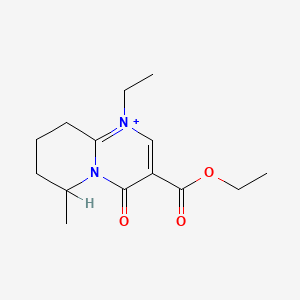
![N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide](/img/structure/B14690289.png)
![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)
